N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine
Overview
Description
N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a methylamine group.
Preparation Methods
The synthesis of N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclodehydration of an appropriate amidoxime with a carboxylic acid derivative.
Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the methylamine group: This step involves the alkylation of the oxadiazole ring with a methylamine derivative under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine can be compared with other similar compounds, such as:
N-Methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-YL)-methyl]amine: This compound has a similar structure but with a different oxadiazole ring position.
N-Methyl-N-[(5-phenyl-1,2,5-oxadiazol-3-YL)-methyl]amine: This compound has a different oxadiazole ring isomer.
N-Methyl-N-[(5-phenyl-1,3,4-thiadiazol-2-YL)-methyl]amine: This compound contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
The uniqueness of this compound lies in its specific oxadiazole ring structure and the presence of the phenyl and methylamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZMUMXANRXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ring-fission reaction described in the research paper?
A1: While the abstract does not provide specific details about the reaction conditions or products, it highlights a novel reaction pathway for N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine derivatives. [] This type of ring-fission reaction, involving the cleavage of a C-C bond within the oxadiazole ring, could potentially lead to the synthesis of new compounds with distinct biological activities or be employed in developing new synthetic methodologies. Further investigation into the reaction mechanism, scope, and potential applications would be necessary to fully understand its significance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.